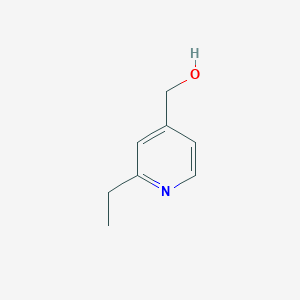
(2-Ethylpyridin-4-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridinyl methanol derivatives, including "(2-Ethylpyridin-4-yl)methanol", often involves condensation reactions, ligand exchange, or reduction processes. For example, derivatives similar to "(2-Ethylpyridin-4-yl)methanol" have been synthesized through condensation reactions without catalysts or solvents at elevated temperatures, demonstrating the potential for straightforward synthetic pathways (Percino, Chapela, & Rodríguez-Barbarín, 2005). Moreover, catalyst-free domino reactions have been developed for synthesizing related compounds, indicating the efficiency and versatility of modern synthetic methods (Zhao et al., 2020).
Molecular Structure Analysis
The molecular and crystal structure of pyridinyl methanol derivatives reveals interesting characteristics such as symmetrical molecules, intramolecular hydrogen bonds, and crystallization in specific crystal systems. For instance, a related compound was found to crystallize in a monoclinic crystal system with two moderate intramolecular O–H⃛N hydrogen bonds, providing stability to the crystal structure (Percino et al., 2005).
Chemical Reactions and Properties
Pyridinyl methanol derivatives engage in various chemical reactions, such as ligand exchange reactions with metal complexes, showcasing their reactivity and potential in coordination chemistry. For example, ligand exchange reactions involving methoxide in metal complexes have been reported, indicating the reactivity of these compounds in forming new chemical bonds (Klausmeyer et al., 2003).
Physical Properties Analysis
The physical properties of pyridinyl methanol derivatives, including solubility, boiling points, and melting points, are crucial for their application in chemical syntheses. While specific data on "(2-Ethylpyridin-4-yl)methanol" were not found, related compounds exhibit distinct physical properties influenced by their molecular structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of "(2-Ethylpyridin-4-yl)methanol" and similar compounds, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are fundamental to their utility in organic synthesis and material science. Their reactivity in ligand exchange reactions and ability to form stable complexes with metals highlight their chemical versatility (Klausmeyer et al., 2003).
Propiedades
IUPAC Name |
(2-ethylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRUOPWMFMXHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpyridin-4-yl)methanol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

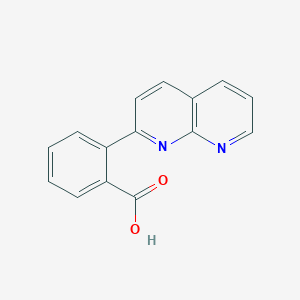
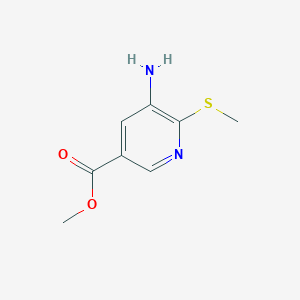
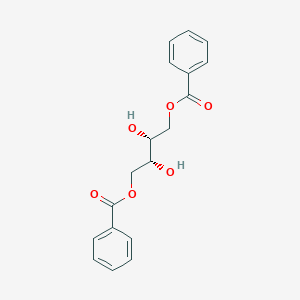
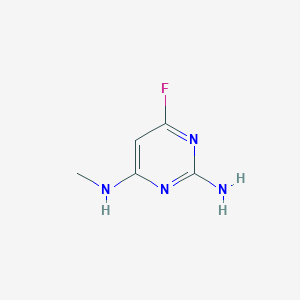
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
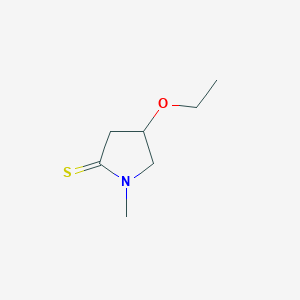
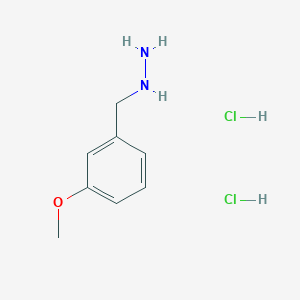
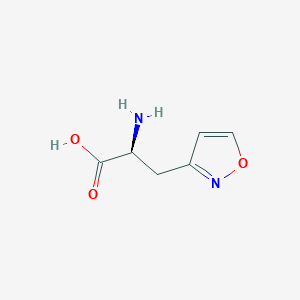
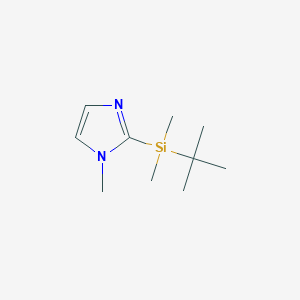
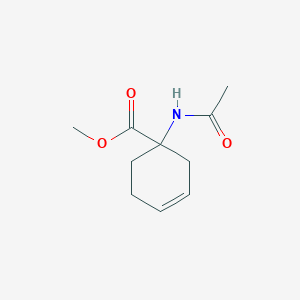
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)